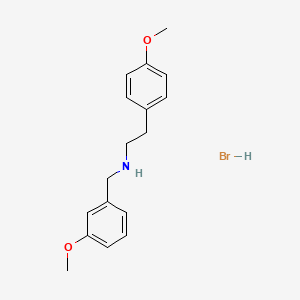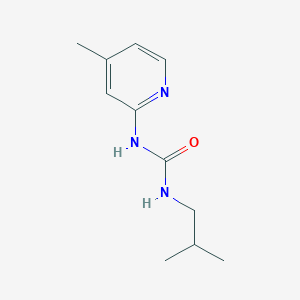
N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
描述
N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide, commonly known as methoxyphenamine, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for scientific research purposes. Methoxyphenamine is a potent agonist of the serotonin 5-HT2A receptor and has been found to have hallucinogenic effects.
作用机制
Methoxyphenamine acts as a partial agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the 5-HT2A receptor is responsible for the hallucinogenic effects of methoxyphenamine.
Biochemical and Physiological Effects:
Methoxyphenamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to altered perception, mood, and behavior. Methoxyphenamine has also been found to increase heart rate and blood pressure, which can lead to cardiovascular problems.
实验室实验的优点和局限性
Methoxyphenamine has several advantages for lab experiments. It is a potent agonist of the serotonin 5-HT2A receptor, making it a useful tool for studying the receptor's role in the brain. Methoxyphenamine is also relatively easy to synthesize and purify, making it accessible to researchers. However, methoxyphenamine has limitations as well. It is a psychoactive drug and can have unpredictable effects on behavior, making it difficult to use in certain experiments.
未来方向
There are several future directions for research on methoxyphenamine. One area of research could be to study the effects of methoxyphenamine on different brain regions and neurotransmitter systems. Another area of research could be to study the long-term effects of methoxyphenamine on behavior and cognition. Additionally, researchers could investigate the potential therapeutic uses of methoxyphenamine for conditions such as depression and anxiety disorders.
Conclusion:
Methoxyphenamine is a potent agonist of the serotonin 5-HT2A receptor and has been used for scientific research purposes to study the mechanism of action of hallucinogenic drugs. It has several advantages for lab experiments, including its potency and ease of synthesis. However, methoxyphenamine is a psychoactive drug and can have unpredictable effects on behavior. Future research on methoxyphenamine could shed light on its effects on different brain regions and neurotransmitter systems, as well as its potential therapeutic uses.
科学研究应用
Methoxyphenamine has been used for scientific research purposes to study the mechanism of action of hallucinogenic drugs. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many drugs. Methoxyphenamine has been used to study the role of the 5-HT2A receptor in the brain and its effects on behavior.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-8-6-14(7-9-16)10-11-18-13-15-4-3-5-17(12-15)20-2;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBHUYVOYFEXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide | |
CAS RN |
1609403-79-3 | |
| Record name | Benzeneethanamine, 4-methoxy-N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)
![1-(2-Methyl-3-{3-[(methylamino)methyl]piperidine-1-carbonyl}phenyl)imidazolidin-2-one hydrochloride](/img/structure/B1652743.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1652747.png)
![2,2-Dimethyl-4-[(3-propoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B1652748.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B1652751.png)
![3-[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B1652752.png)
![2-[2-(Azepan-1-yl)ethyl]-1-phenylguanidine;hydroiodide](/img/structure/B1652753.png)

![3-[2,6-Di(propan-2-yl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione](/img/structure/B1652756.png)

![Methyl 2-cyclopropyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]propanoate](/img/structure/B1652758.png)

![1-(4-Methylsulfonylphenyl)-N-[(1-propan-2-yltetrazol-5-yl)methyl]ethanamine](/img/structure/B1652763.png)